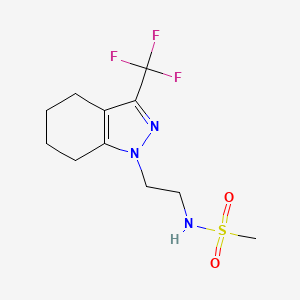

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide

Description

This compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted with a trifluoromethyl group at position 2. An ethyl linker connects the indazole to a methanesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3O2S/c1-20(18,19)15-6-7-17-9-5-3-2-4-8(9)10(16-17)11(12,13)14/h15H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLXFIGSKIVBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of the trifluoromethyl group and the indazole ring in its structure suggests that it might interact with its targets through hydrophobic interactions and possibly hydrogen bonding.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation. Furthermore, the compound’s relatively small size and polar nature suggest it could have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action. Given the biological activities associated with indazole derivatives, the compound could potentially have antiviral, anti-inflammatory, or anticancer effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects.

Biological Activity

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide is a compound of increasing interest due to its unique structure and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15F3N2O2S. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, which can significantly influence their biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 300.32 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Indazole derivatives often exhibit high affinity for multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter systems and lead to various pharmacological effects.

- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and infection.

Antiparasitic Activity

Research has indicated that compounds with similar structures exhibit significant antiparasitic activity. For instance, studies have shown that indazole derivatives can effectively inhibit the growth of parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values often in the low micromolar range. The trifluoromethyl substitution enhances this activity by improving the compound's bioavailability and interaction with the target organisms .

Antiviral Activity

Indazole derivatives have also been evaluated for their antiviral properties. A study demonstrated that compounds with trifluoromethyl substitutions exhibited improved IC50 values against viruses such as the measles virus (MV) compared to their non-substituted counterparts. This suggests a potential application in antiviral drug development .

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored. Indazole derivatives have been linked to the inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Case studies have reported significant cytotoxicity against various cancer cell types .

Case Studies

- Antiparasitic Efficacy : A recent study evaluated a series of indazole derivatives, including this compound), against Entamoeba histolytica. The results indicated that the compound had an IC50 value of 1.47 µM/mL, demonstrating potent activity compared to standard treatments .

- Antiviral Activity Assessment : Another investigation focused on the antiviral effects of similar indazole compounds against the measles virus. The study found that the trifluoromethyl group significantly enhanced antiviral potency, with IC50 values showing a marked reduction compared to derivatives lacking this functional group .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while exhibiting strong antiparasitic and antiviral activities, this compound maintained relatively low cytotoxicity against normal human cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications and Substituent Variations

a) N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35)

- Structural Difference : Replaces the ethyl-methanesulfonamide with a diethylacetamide group.

- The acetamide may lower solubility but improve membrane permeability .

- Synthesis : Derived from 2-(3-(trifluoromethyl)tetrahydroindazol-1-yl)acetic acid and diethylamine via coupling .

b) N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-tetrahydroindazol-1-yl)acetamide (Compound 26)

- Structural Difference : Incorporates a 4-chlorobenzylamine via acetamide.

- Impact: The aromatic chlorobenzyl group may enhance π-π stacking in enzyme active sites (e.g., Trypanosoma brucei Trypanothione Synthetase inhibition). However, increased steric bulk could reduce bioavailability .

- Synthesis : Uses 4-chlorobenzylamine in a carbodiimide-mediated coupling reaction .

c) Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

Fluorination Patterns

- Target Compound : Single trifluoromethyl group on indazole.

- Patent Analogs (e.g., Compound 40) : Feature difluoromethyl and tetrafluoro modifications on the tetrahydroindazole core. Additional fluorination on pyrimidine/terpyridine substituents enhances metabolic stability and logP, favoring CNS or oncology applications .

Physicochemical Properties (Inferred)

| Compound | Key Substituents | logP (Estimated) | Solubility (PBS) |

|---|---|---|---|

| Target Compound | Trifluoromethyl, methanesulfonamide | ~2.5 | Moderate |

| Compound 35 (Diethylacetamide) | Diethylacetamide | ~3.0 | Low |

| Compound 26 (Chlorobenzyl) | 4-Chlorobenzyl | ~3.2 | Low |

| Sulfentrazone | Dichlorophenyl, triazolone | ~2.8 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.